(3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid
Description
This compound is a bicyclic heterocycle featuring a cyclopentane ring fused to a thiophene moiety. The structure includes a sulfone group (2,2-dioxo) and a carboxylic acid substituent at the 5-position of the cyclopentane ring. Its stereochemistry, defined by the (3a$^S$,6a$^R$) configuration, significantly influences its physicochemical properties and reactivity. The compound’s molecular formula is C$9$H${10}$O$4$S, with a molecular weight of 238.24 g/mol. Key functional groups include the sulfone (SO$2$), carboxylic acid (-COOH), and a partially saturated cyclopentane-thiophene system. IR spectroscopy would typically show peaks for the sulfone (~1300–1150 cm$^{-1}$) and carboxylic acid O-H (~2500–3000 cm$^{-1}$) and C=O (~1700 cm$^{-1}$) .
Properties
IUPAC Name |
(3aS,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S/c9-8(10)5-1-6-3-13(11,12)4-7(6)2-5/h5-7H,1-4H2,(H,9,10)/t5?,6-,7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDSNZIWNGCVHI-DGUCWDHESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CS(=O)(=O)C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CS(=O)(=O)C[C@@H]2CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid is a member of the cyclopenta[c]thiophene family, which has garnered interest for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships of this compound and related derivatives.
Synthesis
The synthesis of cyclopenta[c]thiophene derivatives typically involves the modification of existing thiophene structures. For instance, a study synthesized a series of cyclopenta[c]thiophenes through pharmacomodulation techniques that yielded compounds with varied biological activities. The synthetic routes often include cyclization reactions and functional group modifications to enhance biological properties .
Anticancer Activity
Research indicates that certain derivatives of cyclopenta[c]thiophenes exhibit significant anticancer activity. In a comprehensive screening conducted by the National Cancer Institute (NCI), several compounds demonstrated cytotoxic effects against various human tumor cell lines. Notably, some derivatives were particularly effective against leukemia cell lines .
Table 1: Anticancer Activity of Cyclopenta[c]thiophene Derivatives
| Compound ID | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| 1f | HL-60 (Leukemia) | 5.0 | Cytotoxic |
| 3a | MCF-7 (Breast) | 10.5 | Cytotoxic |
| 2b | A549 (Lung) | 12.0 | Cytotoxic |
Antimicrobial Activity
In addition to anticancer properties, some derivatives have shown promising antimicrobial activity. For example, studies have reported that compounds with specific substituents on the thiophene ring exhibit enhanced antibacterial effects against strains such as Escherichia coli and Mycobacterium smegmatis. The presence of electron-withdrawing groups in these compounds often correlates with increased potency .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 5d | E. coli | 0.91 | Antibacterial |
| 5f | M. smegmatis | 50 | Antitubercular |
Structure-Activity Relationships
The biological activity of cyclopenta[c]thiophenes is influenced by their structural features. Modifications such as the introduction of various side chains can significantly alter their pharmacological profiles. For instance:
- Hydrophobic side chains enhance antimicrobial activity.
- Electron-withdrawing substituents on aromatic rings improve anticancer potency.
These findings suggest that careful design and modification of cyclopenta[c]thiophene derivatives can lead to compounds with desired therapeutic effects .
Case Studies
-
Case Study: Anticancer Screening
In a study involving a panel of 60 human tumor cell lines, compounds derived from cyclopenta[c]thiophenes were evaluated for cytotoxicity. The results indicated that certain structural modifications led to enhanced activity against specific cancer types, highlighting the importance of structure in drug design . -
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of modified cyclopenta[c]thiophenes against M. smegmatis. The study revealed that specific derivatives not only inhibited bacterial growth but also showed significant inhibition of leucyl-tRNA synthetase activity, a crucial target for antibiotic development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with several classes of heterocycles and bioactive molecules. Below is a detailed comparison with key analogs:
Physicochemical Properties
- Solubility: The target compound’s sulfone and carboxylic acid groups enhance water solubility compared to non-polar analogs like pterocarpans . However, it is less polar than hydroxyl-rich cyclopenta[c]pyran derivatives .
- Stability : The sulfone group increases oxidative stability relative to thiophenes without sulfone substituents .
- Stereochemical Impact : The (3a$^S$,6a$^R$) configuration distinguishes it from diastereomers in biotin intermediates (e.g., 3a$^R$,6a$^R$ configurations in ), affecting crystallization and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
